molecular formula C16H19ClN2O3 B3010501 Propan-2-yl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 303137-60-2

Propan-2-yl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B3010501
CAS RN: 303137-60-2
M. Wt: 322.79
InChI Key: DTJDQQQLIHPMIM-UHFFFAOYSA-N
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Description

Propan-2-yl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.
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Scientific Research Applications

  • Heterocyclic Derivative Syntheses :

    • Research by Bacchi et al. (2005) demonstrates the catalytic reactions of 4-Yn-1-ones, including prop-2-ynyl alpha-ketoesters, under oxidative carbonylation conditions to produce derivatives like tetrahydrofuran and dihydropyridinone. These reactions were significant in forming cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives.
  • Building Blocks in Heterocyclic Synthesis :

    • The work by Abdel-Khalik et al. (2004) highlights the synthesis of nicotinic acid and thienopyridine derivatives using 1,3-diphenyl-propan-2-one. This research points towards the significant role of these compounds in the development of diverse heterocyclic structures.
  • Ring Cleavage Reactions :

    • Kinoshita et al. (1989) investigated the reactions of 3,6-dimethyl 1,3-oxazine-2,4(3H)-diones with various amines, leading to the formation of different products including pyrimidines and acetoacetamides. This study shows the versatility of these compounds in chemical synthesis.
  • Preparation of Unsubstituted Dihydropyrimidinones :

    • A study by Terentjeva et al. (2013) focused on obtaining new 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones using the Biginelli reaction. This research contributed to expanding the range of pyrimidine derivatives.
  • Experimental and Computational Studies on Corrosion Inhibition :

    • Olasunkanmi and Ebenso (2019) conducted experimental and computational studies on propanone derivatives, including 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one, as corrosion inhibitors for mild steel. This indicates the potential industrial applications of these compounds.
  • Molecular Docking Studies :

    • Research by Jayasudha et al. (2020) involving molecular docking, spectroscopic, and computational studies of 2-{3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one has highlighted the significance of these compounds in understanding biological interactions.

Mechanism of Action

Mode of Action

It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, which are common modes of action for many drugs .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other heterocyclic compounds, it may influence a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .

properties

IUPAC Name

propan-2-yl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-9(2)22-15(20)13-10(3)19(4)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-9,14H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDQQQLIHPMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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